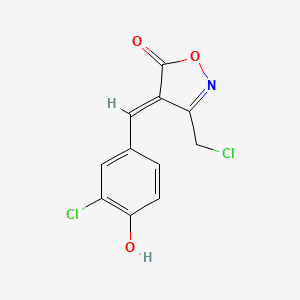

![molecular formula C13H9N3O3 B1417666 2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid CAS No. 1368386-88-2](/img/structure/B1417666.png)

2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Descripción general

Descripción

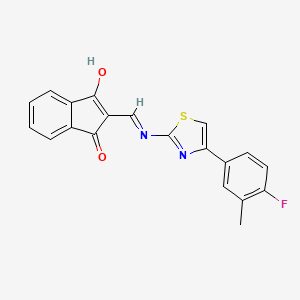

“2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid” is a chemical compound with the CAS Number: 1368386-88-2 and a molecular weight of 255.23 . It is a solid substance stored under nitrogen at a temperature of 4°C .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives, which includes our compound of interest, can be achieved via the condensation of β-diketones or β-dialdehydes . This process has been characterized using various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of “2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid” is represented by the linear formula C13H9N3O3 . The [1,2,4]triazolo[1,5-a]pyridine ring system is isoelectronic with that of purines .Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyridine scaffold has been found to be remarkably versatile in drug design . It has been used as a possible surrogate of the purine ring, a potentially viable bio-isostere of the carboxylic acid functional group, and of the N-acetyl fragment of ε-N-acetylated lysine .Physical And Chemical Properties Analysis

This compound is a solid substance stored under nitrogen at a temperature of 4°C . It has a molecular weight of 255.23 .Aplicaciones Científicas De Investigación

Antimicrobial Applications

- A study demonstrated the effectiveness of various 1,2,4-triazolo[1,5-a]pyridine derivatives, including structures similar to 2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid, in exhibiting significant antibacterial and antifungal activities. These compounds showed promising results against microorganisms like E. coli, S. aureus, P. aeruginosa, S. pyogenes, K. pneumoniae, A. flavus, A. fumigatus, C. albicans, P. marneffei, and T. mentagrophytes (Suresh, Lavanya, & Rao, 2016).

Pharmaceutical Synthesis

- The compound is involved in the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation, a process critical for the efficient and high-yield production of these compounds (Zheng et al., 2014).

- Further research highlighted the synthesis of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, pointing to the diversity and potential of these compounds in pharmaceutical contexts (El‐Kazak & Ibrahim, 2013).

Structural Chemistry and Crystal Engineering

- Investigations into the crystal structures of 1,2,4-triazolo[1,5-a]pyridine derivatives, including those similar to the compound , have revealed unique electronic and intermolecular interactional characteristics. These findings are valuable for pharmaceutical development and applications in crystal engineering (Chai et al., 2019).

Versatile Synthesis Methods

- Research has developed microwave-assisted, metal-free protocols for synthesizing mono- and bis-[1,2,4]triazolo[1,5-a]pyridines, demonstrating a versatile and environmentally benign approach to creating these frameworks (Ibrahim, Behbehani, & Ahmed Arafa, 2020).

Biological Assessment

- Studies assessing the biological properties of various triazolopyridine derivatives have been conducted, indicating a wide range of potential applications, including antimicrobial and possibly other therapeutic activities (Mabkhot et al., 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3/c17-10-6-2-1-4-8(10)11-14-12-9(13(18)19)5-3-7-16(12)15-11/h1-7,17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTANGGGPWRDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN3C=CC=C(C3=N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417586.png)

![2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417590.png)

![N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide](/img/structure/B1417591.png)

![3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417594.png)

![2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417596.png)

![[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B1417597.png)

![2-[(2,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417598.png)

![2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol](/img/structure/B1417604.png)

![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid](/img/structure/B1417605.png)